molecular formula C6H5Cl2N3O B8803739 1-(3-Amino-5,6-dichloropyrazin-2-yl)ethanone

1-(3-Amino-5,6-dichloropyrazin-2-yl)ethanone

Cat. No. B8803739
M. Wt: 206.03 g/mol
InChI Key: FCKHFSFIDVEUMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Amino-5,6-dichloropyrazin-2-yl)ethanone is a useful research compound. Its molecular formula is C6H5Cl2N3O and its molecular weight is 206.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Amino-5,6-dichloropyrazin-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Amino-5,6-dichloropyrazin-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(3-Amino-5,6-dichloropyrazin-2-yl)ethanone

Molecular Formula

C6H5Cl2N3O

Molecular Weight

206.03 g/mol

IUPAC Name

1-(3-amino-5,6-dichloropyrazin-2-yl)ethanone

InChI

InChI=1S/C6H5Cl2N3O/c1-2(12)3-6(9)11-5(8)4(7)10-3/h1H3,(H2,9,11)

InChI Key

FCKHFSFIDVEUMD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C(C(=N1)Cl)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 6 ml of acetone there was dissolved 90 mg of 2-amino-5,6-dichloro-3-(1-hydroxyethyl)pyrazine prepared in Step A above, after which there was added 360 mg of manganese dioxide, and the reaction mixture was stirred for 3 days at room temperature. The manganese dioxide was filtered off, and the precipitate washed three times with acetone, and then filtered. The filtrate was concentrated under vacuum and passed through a silica gel column, then eluted first with hexane, followed by 10% dichloromethane in hexane, with product in the first three fractions (53 mg).
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
360 mg
Type
catalyst
Reaction Step Two

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